molecular formula C13H20N2S B2796368 3-Butyl-1-[(4-methylphenyl)methyl]thiourea CAS No. 91905-64-5

3-Butyl-1-[(4-methylphenyl)methyl]thiourea

Cat. No. B2796368
CAS RN: 91905-64-5
M. Wt: 236.38
InChI Key: JGHYJPCZTXOEIF-UHFFFAOYSA-N
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Description

3-Butyl-1-[(4-methylphenyl)methyl]thiourea is a chemical compound with the CAS Number: 91905-64-5 . It has a molecular weight of 236.38 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea is represented by the formula C13H20N2S . The InChI Code for this compound is 1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) .


Physical And Chemical Properties Analysis

The physical form of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea is a powder . It has a melting point of 86-88 degrees Celsius . The compound is typically stored at room temperature .

Scientific Research Applications

Antifungal and Antimicrobial Activities

3-Butyl-1-[(4-methylphenyl)methyl]thiourea derivatives have been explored for their potential antifungal and antimicrobial properties. Studies show that these compounds exhibit significant activity against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae, highlighting their potential as antimicrobial agents. The synthesis of thiourea derivatives and their complexes with metals like Ni(II), Co(III), and Pt(II) have demonstrated enhanced antifungal activities, indicating the role of metal coordination in biological efficacy (del Campo et al., 2004).

DNA Binding and Anticancer Potential

Thiourea derivatives have been evaluated for their DNA-binding capabilities and anticancer potential. Studies involving nitrosubstituted acylthioureas have conducted preliminary investigations into their anti-cancer potencies, including DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds have shown promising results in binding with DNA, which is crucial for their potential therapeutic application in cancer treatment (Tahir et al., 2015).

Catalytic and Chemical Properties

Research into the catalytic and chemical properties of thiourea derivatives, including those related to 3-Butyl-1-[(4-methylphenyl)methyl]thiourea, has uncovered their significant role in organic synthesis and catalysis. These studies have shed light on the structural and electronic influences of thiourea derivatives on their catalytic performance, particularly in Michael addition reactions. The findings suggest that the electronic effects of fluorination at the methyl group can impact yields and enantioselectivity, providing insights into the design of more effective catalysts (Jiménez et al., 2016).

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic analysis of thiourea derivatives have been extensively studied, providing valuable information about their conformation, hydrogen bonding, and electronic properties. These studies utilize techniques such as X-ray crystallography, NMR, FT-IR, and UV/Vis spectroscopy to elucidate the structural characteristics of thiourea compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Yeo & Tiekink, 2019).

Safety and Hazards

The safety information for 3-Butyl-1-[(4-methylphenyl)methyl]thiourea includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

1-butyl-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYJPCZTXOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1-[(4-methylphenyl)methyl]thiourea

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